Technical Guide: Physicochemical and Chemical Properties of Bis(4-(4-propylcyclohexyl)aniline) Sulfate
Technical Guide: Physicochemical and Chemical Properties of Bis(4-(4-propylcyclohexyl)aniline) Sulfate
An in-depth technical guide by a Senior Application Scientist
Abstract
Chemical Identity and Structural Elucidation
Bis(4-(4-propylcyclohexyl)aniline) sulfate is an organic salt. Its structure consists of two protonated 4-(4-propylcyclohexyl)aniline cations and one sulfate anion. The designation "Bis" indicates that two molecules of the parent aniline base react with one molecule of sulfuric acid in a classic acid-base neutralization.
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Parent Aniline: 4-(4-propylcyclohexyl)aniline
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Counter-ion: Sulfate (SO₄²⁻)
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Stoichiometry: 2:1 (Aniline:Sulfuric Acid)
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Molecular Formula: (C₁₅H₂₃N)₂·H₂SO₄ or C₃₀H₄₈N₂O₄S
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Calculated Molecular Weight: 532.85 g/mol
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CAS Number: Not assigned.
The formation of the salt involves the protonation of the basic amino group (-NH₂) on the aniline ring by the strong acid, sulfuric acid, to form an anilinium cation (-NH₃⁺). This ionic interaction is the basis for the compound's distinct properties compared to its free base form.
Predicted Physicochemical Properties
The properties of the sulfate salt are best understood in contrast to its parent free base, 4-(4-propylcyclohexyl)aniline. The conversion of the parent amine into a salt dramatically alters its physical characteristics, a common strategy used in drug development to improve the solubility and handling of amine-containing active pharmaceutical ingredients.[1]
| Property | Predicted Value / Description | Rationale & Expert Insights |
| Appearance | White to off-white crystalline solid.[2][3] | The parent aniline, with its large nonpolar alkylcyclohexyl group, is expected to be an oily liquid or a low-melting solid. The formation of an ionic salt introduces a strong crystal lattice energy, resulting in a solid state at room temperature, similar to simple aniline sulfate.[2][3] |
| Melting Point | >200 °C (with decomposition). | Amine sulfates are salts with strong ionic bonds, leading to significantly higher melting points than their parent amines. Decomposition at higher temperatures is typical for organic salts.[4] |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol; insoluble in nonpolar solvents like hexanes, toluene. | The primary driver for creating the salt is to enhance aqueous solubility.[1] The ionic anilinium sulfate head will readily solvate in polar protic solvents. The long alkylcyclohexyl tail will limit solubility compared to simpler amine salts but will still represent a dramatic increase over the water-insoluble free base. |
| pKa | ~3-4 (of the anilinium ion) | The pKa of the anilinium ion (C₆H₅NH₃⁺) is ~4.6. The electron-donating effect of the alkyl substituent on the aniline ring is expected to slightly increase the basicity of the parent amine, thus slightly lowering the pKa of its conjugate acid. |
| Hygroscopicity | Likely hygroscopic.[2] | Amine sulfate salts often absorb moisture from the atmosphere.[2][5] Proper storage in a desiccator or under an inert atmosphere is recommended. |
Proposed Synthesis and Purification Workflow
The synthesis of Bis(4-(4-propylcyclohexyl)aniline) sulfate can be logically approached in two major stages: first, the synthesis of the parent aniline, and second, its conversion to the sulfate salt. The following protocol is an exemplary, field-proven approach for compounds of this class.
Stage 1: Synthesis of 4-(4-propylcyclohexyl)aniline
A robust method for this synthesis is the reductive amination of 4-(4-propylcyclohexyl)cyclohexanone. However, a more versatile and common laboratory-scale approach involves a Suzuki coupling followed by reduction.
Protocol: Suzuki Coupling and Nitro Reduction
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Suzuki Coupling:
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Reactants: 4-bromo-1-nitrobenzene and (4-propylcyclohexyl)boronic acid.
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Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).
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Base: 2M aqueous sodium carbonate (Na₂CO₃).
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Solvent: Toluene or 1,4-Dioxane.
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Procedure: To a degassed solution of toluene, add 4-bromo-1-nitrobenzene (1.0 eq), (4-propylcyclohexyl)boronic acid (1.2 eq), Na₂CO₃ solution (3.0 eq), and the Pd catalyst (0.05 eq). Heat the reaction mixture to 90 °C under an inert atmosphere (Argon or Nitrogen) for 12-18 hours, monitoring by TLC or GC-MS.
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Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction, ideal for linking the aromatic ring to the cyclohexyl moiety. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
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Work-up and Purification:
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Procedure: After cooling, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product (4-(4-propylcyclohexyl)-1-nitrobenzene) via column chromatography on silica gel.
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Nitro Group Reduction:
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Reactants: The purified nitro compound from the previous step.
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Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂ gas with Pd/C catalyst).
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Solvent: Ethanol or Ethyl Acetate.
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Procedure (using SnCl₂): Dissolve the nitro compound in ethanol. Add SnCl₂·2H₂O (4-5 eq) and heat to reflux for 2-4 hours.
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Rationale: The reduction of an aromatic nitro group to an amine is a standard and high-yielding transformation. SnCl₂ in a protic solvent is a reliable and effective method for this conversion on a lab scale.
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Work-up and Purification:
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Procedure: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate until the pH is >8. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated. The resulting 4-(4-propylcyclohexyl)aniline can be used directly or further purified by chromatography if necessary.
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Stage 2: Formation of the Sulfate Salt
Protocol: Acid-Base Neutralization
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Reaction:
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Procedure: Dissolve the purified 4-(4-propylcyclohexyl)aniline (2.0 eq) in a minimal amount of a suitable solvent like isopropanol or ethanol. In a separate flask, dilute concentrated sulfuric acid (H₂SO₄, 1.0 eq) in the same solvent. Slowly add the sulfuric acid solution to the aniline solution with stirring.
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Rationale: This is a straightforward neutralization. Using a slight excess of the amine ensures all the strong acid is consumed. The salt is typically less soluble in the organic solvent than the free base, causing it to precipitate.
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Isolation and Purification:
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Procedure: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent and then with a nonpolar solvent like diethyl ether or hexanes to remove any unreacted free base.
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Validation: The product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity should be confirmed by HPLC and the structure by NMR and MS, as described in the next section.
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Diagram: Proposed Synthetic Workflow
Caption: A plausible two-stage synthetic route to the target compound.
Analytical Characterization and Quality Control
A multi-technique approach is required to confirm the identity, structure, and purity of the final product.
High-Performance Liquid Chromatography (HPLC)
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Objective: To determine the purity of the final product and quantify any residual starting material or byproducts.
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Methodology:
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System: A standard HPLC system with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. Rationale: The formic acid ensures the analyte remains protonated for good peak shape.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm. Rationale: The aniline ring provides strong UV absorbance.
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Sample Prep: Accurately weigh and dissolve the sample in the mobile phase (or methanol) to a concentration of ~1 mg/mL.
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Validation: Purity is determined by the relative peak area of the main component. The identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To provide unequivocal structural confirmation.
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Methodology:
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Solvent: DMSO-d₆. Rationale: Deuterated dimethyl sulfoxide is an excellent solvent for amine salts and its water peak does not interfere with key signals.
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¹H NMR (Expected Signals):
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Aromatic Protons: Signals in the ~7.0-7.5 ppm range, likely appearing as two doublets (AA'BB' system).
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Anilinium Protons (-NH₃⁺): A broad singlet, significantly downfield (>10 ppm), which will exchange with D₂O. This is a key indicator of salt formation.
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Cyclohexyl & Propyl Protons: A complex series of overlapping signals in the aliphatic region (~0.8-2.5 ppm), including a characteristic triplet for the terminal methyl group of the propyl chain around 0.9 ppm.
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¹³C NMR (Expected Signals):
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Aromatic Carbons: 4-6 signals in the ~115-150 ppm range.
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Aliphatic Carbons: Multiple signals for the cyclohexyl and propyl carbons in the ~10-50 ppm range.
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Mass Spectrometry (MS)
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Objective: To confirm the molecular weight of the cation.
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Methodology:
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Technique: Electrospray Ionization (ESI) in positive ion mode.
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Sample Prep: Dilute the sample in methanol or acetonitrile.
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Expected Ion: The analysis will not show the full salt, but rather the protonated parent amine (the cation). The expected mass for the [M+H]⁺ ion of 4-(4-propylcyclohexyl)aniline is m/z 218.19 .
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Infrared (IR) Spectroscopy
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Objective: To identify key functional groups.
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Methodology:
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Technique: Attenuated Total Reflectance (ATR) on the solid sample.
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Expected Key Bands (cm⁻¹):
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~3000-3200 (broad): N⁺-H stretching vibrations of the anilinium group.
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~2850-2950: C-H stretching of the aliphatic groups.
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~1600 & ~1500: C=C stretching of the aromatic ring.
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~1100-1200 (strong, broad): S=O stretching from the sulfate anion.
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Chemical Reactivity and Stability
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Stability: The salt is expected to be a chemically stable, non-volatile solid under standard laboratory conditions. It should be stored in a tightly sealed container to protect it from moisture due to its likely hygroscopic nature.[2] Like other aniline derivatives, it may be sensitive to light over long periods.[2]
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Reactivity:
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Basicity: The anilinium ion is acidic. The salt will react with bases stronger than the parent aniline (e.g., NaOH, NaHCO₃) to deprotonate the anilinium ion and regenerate the free base, which will precipitate from aqueous solutions.
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Aromatic Ring: The aniline ring can undergo electrophilic aromatic substitution reactions, though the protonated -NH₃⁺ group is strongly deactivating, making such reactions more difficult than with the free base.
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Safety Considerations: While data for this specific compound is unavailable, aniline and its derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[2] Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be used at all times.
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Conclusion
Bis(4-(4-propylcyclohexyl)aniline) sulfate is an organic salt whose properties can be reliably predicted based on its constituent components. It is expected to be a water-soluble, crystalline solid, making it more suitable for handling and formulation than its parent free base. This guide provides a robust framework of predicted properties, a plausible and detailed synthetic route, and a comprehensive suite of analytical methods for its characterization and quality control. These field-proven methodologies offer researchers a solid starting point for the synthesis and investigation of this and other novel substituted aniline compounds.
References
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Hygroscopic Properties of Aminium Sulphate Aerosols. (2016). Atmospheric Chemistry and Physics. Available at: [Link]
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Physicochemical Properties of Aqueous Hydroxylamine Sulfate and Aqueous (Hydroxylamine Sulfate + Ammonium Sulfate) Solutions at Different Temperatures. (2009). Journal of Chemical & Engineering Data. Available at: [Link]
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Spectra of the aniline and cyclohexylamine derivatives recorded at the... (n.d.). ResearchGate. Available at: [Link]
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Ammonium sulfate. (n.d.). Wikipedia. Available at: [Link]
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SAFETY DATA SHEET - Aniline sulfate. (2025). Thermo Fisher Scientific. Available at: [Link]
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Properties of Carboxylic Acids and Amines. (2024). Chemistry LibreTexts. Available at: [Link]
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Aniline sulfate CAS 542-16-5. (2022). Watsonnoke Scientific Ltd. Available at: [Link]
